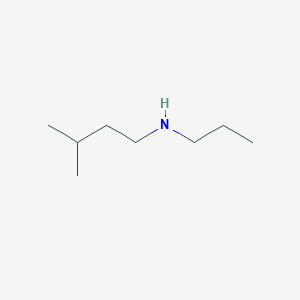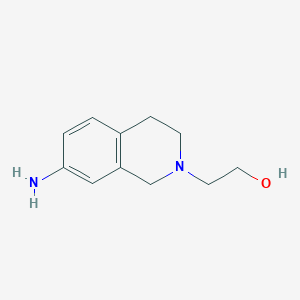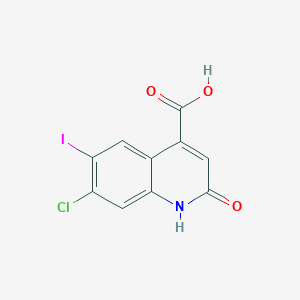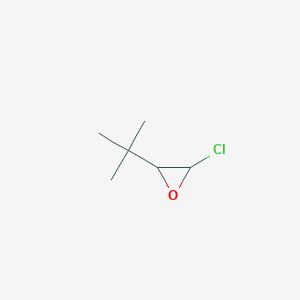
2-Tert-butyl-3-chlorooxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tert-butyl-3-chlorooxirane is a chemical compound belonging to the class of oxiranes, also known as epoxides. This compound features a three-membered ring structure with an oxygen atom and a chlorine atom attached to adjacent carbon atoms. The presence of the tert-butyl group adds steric hindrance, influencing the reactivity and stability of the molecule.
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method involves the epoxidation of tert-butyl ethylene using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Halogenation and Cyclization: Another approach is the halogenation of tert-butyl alcohol followed by cyclization to form the oxirane ring.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale epoxidation reactions using robust and scalable catalysts. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the cleavage of the oxirane ring to form diols.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and transition metal catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Aqueous or alcoholic solutions with nucleophiles such as amines or thiols.
Major Products Formed:
Diols: Resulting from the cleavage of the oxirane ring.
Alcohols: From reduction reactions.
Substituted Oxiranes: From nucleophilic substitution.
科学研究应用
2-Tert-butyl-3-chlorooxirane finds applications across various fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its use in drug design and development, especially in targeting specific biological pathways.
Industry: Employed in the production of polymers and resins due to its reactivity and stability.
作用机制
The mechanism by which 2-tert-butyl-3-chlorooxirane exerts its effects involves the interaction with molecular targets and pathways. The oxirane ring can open under nucleophilic attack, leading to the formation of various intermediates and products. The tert-butyl group influences the steric environment, affecting the reactivity and selectivity of the compound.
相似化合物的比较
2-Tert-butyl-2-chlorooxirane: Similar structure but different position of chlorine.
2-Tert-butyl-3-methyloxirane: Similar oxirane ring but with a methyl group instead of chlorine.
Uniqueness: 2-Tert-butyl-3-chlorooxirane is unique due to its specific substitution pattern, which influences its reactivity and stability compared to other oxiranes. The presence of the tert-butyl group provides steric hindrance, making it distinct in its chemical behavior.
属性
分子式 |
C6H11ClO |
|---|---|
分子量 |
134.60 g/mol |
IUPAC 名称 |
2-tert-butyl-3-chlorooxirane |
InChI |
InChI=1S/C6H11ClO/c1-6(2,3)4-5(7)8-4/h4-5H,1-3H3 |
InChI 键 |
IYILYLSXJIVJMR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1C(O1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


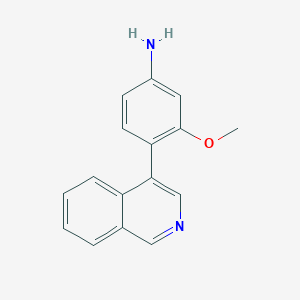
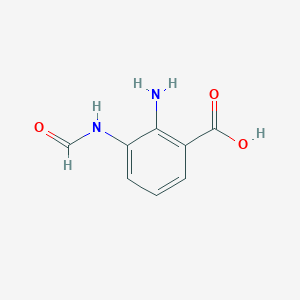
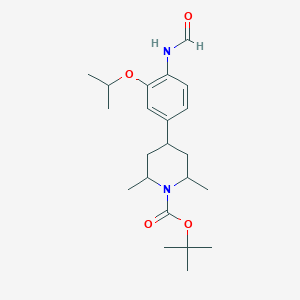
![Ethyl 4-[(2-ethoxy-2-oxoethyl)-methylamino]-4-oxobutanoate](/img/structure/B15358180.png)

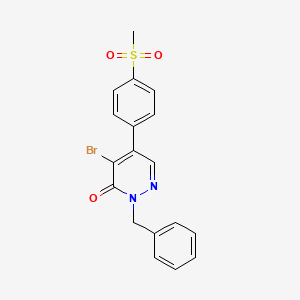

![N-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]propan-1-amine](/img/structure/B15358212.png)
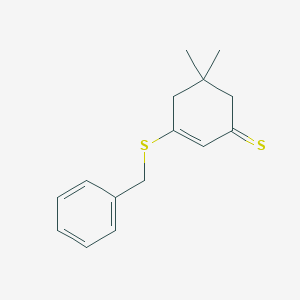
![tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B15358228.png)
